molecular formula C10H20Sn B11941624 (Cyclohept-1-en-1-yl)(trimethyl)stannane CAS No. 63031-76-5

(Cyclohept-1-en-1-yl)(trimethyl)stannane

Cat. No.: B11941624
CAS No.: 63031-76-5
M. Wt: 258.98 g/mol
InChI Key: BKRRTYXRRWFDQS-UHFFFAOYSA-N
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Description

(Cyclohept-1-en-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C10H20Sn. It is characterized by the presence of a cycloheptene ring bonded to a trimethylstannane group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohept-1-en-1-yl)(trimethyl)stannane typically involves the reaction of cycloheptene with trimethyltin chloride in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:

Cycloheptene+Trimethyltin chlorideThis compound+HCl\text{Cycloheptene} + \text{Trimethyltin chloride} \rightarrow \text{this compound} + \text{HCl} Cycloheptene+Trimethyltin chloride→this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (Cyclohept-1-en-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

(Cyclohept-1-en-1-yl)(trimethyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclohept-1-en-1-yl)(trimethyl)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but it is known that organotin compounds can interact with enzymes and other proteins, potentially leading to biological effects .

Comparison with Similar Compounds

  • 1-Cyclohexen-1-yl(trimethyl)stannane
  • 1-Cyclopenten-1-yl(trimethyl)stannane
  • (5-Ethyl-4-methyl-1-cyclopenten-1-yl)(trimethyl)stannane

Comparison: (Cyclohept-1-en-1-yl)(trimethyl)stannane is unique due to its seven-membered cycloheptene ring, which imparts different chemical and physical properties compared to its five- and six-membered counterparts.

Properties

CAS No.

63031-76-5

Molecular Formula

C10H20Sn

Molecular Weight

258.98 g/mol

IUPAC Name

cyclohepten-1-yl(trimethyl)stannane

InChI

InChI=1S/C7H11.3CH3.Sn/c1-2-4-6-7-5-3-1;;;;/h1H,2,4-7H2;3*1H3;

InChI Key

BKRRTYXRRWFDQS-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CCCCCC1

Origin of Product

United States

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